5-chloro-4-methyl-1,3-benzothiazole
Description
Significance of the Benzothiazole (B30560) Ring System in Chemical Research
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry. tandfonline.combibliomed.org This structural motif is integral to a vast array of naturally occurring and synthetic molecules, demonstrating a remarkable spectrum of biological activities. benthamscience.comcrimsonpublishers.com Its derivatives are prominent in medicinal chemistry, with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. tandfonline.comnih.gov The versatility of the benzothiazole core has spurred extensive research, leading to the development of numerous therapeutic agents. tandfonline.comnih.gov The inherent aromaticity of the benzothiazole system contributes to its relative stability, while also providing reactive sites for functionalization, making it a valuable building block in organic synthesis. bibliomed.org
The significance of the benzothiazole ring is underscored by its presence in various commercial products and natural compounds. bibliomed.org For instance, certain benzothiazole derivatives are utilized as vulcanization accelerators in the rubber industry and have applications in agriculture. bibliomed.org The wide-ranging utility of this scaffold continues to drive research into its synthesis and functionalization. mdpi.com
Rationale for Research on Substituted Benzothiazoles
The exploration of substituted benzothiazoles is driven by the principle that modifying the core structure can lead to compounds with enhanced or novel biological activities. benthamscience.comchemistryjournal.net The introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn can influence its pharmacological profile. nih.gov
Research has shown that the nature and position of substituents on the benzothiazole moiety strongly influence its biological effects. mdpi.com For example, the introduction of a methyl or halogen group at specific positions can enhance the antitumor potency of certain 2-phenylbenzothiazole (B1203474) derivatives. chemistryjournal.net This structure-activity relationship (SAR) is a key focus of medicinal chemistry research, aiming to design more potent and selective therapeutic agents. nih.gov The development of new synthetic methodologies to introduce diverse functional groups onto the benzothiazole scaffold is therefore a crucial area of investigation. mdpi.comorganic-chemistry.org
Specific Academic Relevance of the 5-chloro-4-methyl-1,3-benzothiazole Moiety
The this compound moiety, a specific substituted benzothiazole, has garnered academic interest due to its potential as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of both a chloro and a methyl group on the benzene ring of the benzothiazole scaffold provides distinct electronic and steric properties that can be exploited in further chemical transformations.
While direct research on the biological activities of this compound itself is not extensively documented in the provided search results, its derivatives, such as 5-chloro-4-methyl-1,3-benzothiazol-2-amine, are commercially available and serve as building blocks in synthetic chemistry. nih.gov The strategic placement of the chloro and methyl groups can influence the reactivity of the benzothiazole ring and provide handles for the introduction of other functional groups, making it a valuable scaffold for the development of new compounds with potential therapeutic applications. For instance, derivatives like N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-n-methylglycine highlight the utility of this core in creating more elaborate molecular structures. bldpharm.com
Below is a table summarizing some of the key compounds related to the this compound scaffold.
| Compound Name | Molecular Formula | CAS Number |
| This compound | Not explicitly found | Not explicitly found |
| 5-chloro-4-methyl-1,3-benzothiazol-2-amine | C8H7ClN2S | 65373-18-4 |
| 5-chloro-2-methyl-1,3-benzothiazole | C8H6ClNS | 1006-99-1 |
| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-n-methylglycine | C11H11ClN2O2S | 1352999-05-3 |
| 5-chloro-4-methyl-3H-1,3-benzothiazol-2-one | C8H6ClNOS | 53412947 |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYWOVXRLXZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Chloro 4 Methyl 1,3 Benzothiazole
Chemical Modifications of the Benzothiazole (B30560) Scaffold
Research on the chemical modification of the core benzothiazole structure often involves reactions that build upon or alter the heterocyclic system. For many benzothiazole derivatives, these modifications are aimed at creating novel compounds with specific biological or material properties.
In closely related systems, such as 2-aminobenzothiazoles, the scaffold is often synthesized and then further functionalized. For instance, the synthesis of various 6-substituted 2-aminobenzothiazoles can be a precursor to creating more complex molecules. researchgate.net These are then used as building blocks for pharmacologically active heterocycles. nih.gov
Functional Group Interconversions on the Benzothiazole Ring System
Functional group interconversion is a key strategy in medicinal chemistry to fine-tune the properties of a molecule. For benzothiazole systems, this can involve modifications of substituents on the benzene (B151609) ring or at the 2-position of the thiazole (B1198619) ring.
Studies on compounds like 2-amino-5-chlorobenzothiazole (B1265905) demonstrate reactions of the amino group. For example, the 2-amino group can be reacted with ethyl chloroacetate (B1199739) to form an ester derivative, which can then be converted to a hydrazide. uobaghdad.edu.iq This hydrazide is a versatile intermediate for creating other heterocyclic rings like oxadiazoles (B1248032) and triazoles. uobaghdad.edu.iq It is also possible to convert the 2-amino group into a Schiff base. nih.gov
Synthesis of Conjugate Systems and Hybrid Molecules incorporating 5-chloro-4-methyl-1,3-benzothiazole
The development of hybrid molecules, where a benzothiazole moiety is combined with other pharmacophores, is a common strategy to develop new therapeutic agents.
While no specific examples were found for this compound, the synthesis of hybrid molecules from other benzothiazole derivatives is well-documented. For instance, new benzothiazole hybrids incorporating pyrimidinone, thiazolidinone, and other heterocyclic structures have been synthesized from 6-substituted-2-aminobenzothiazoles. researchgate.net Similarly, hybrids of benzothiazole, 1,3,4-oxadiazole, and 4-thiazolidinone (B1220212) have been created to explore potential anti-diabetic agents. acs.org
Reaction Mechanisms for Derivatization
The mechanisms for the derivatization of benzothiazoles depend on the specific reaction. For the widely studied 2-aminobenzothiazoles, many reactions proceed via nucleophilic attack by the exocyclic amino group.
For example, the formation of Schiff bases from 2-aminobenzothiazoles and aldehydes involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration. The synthesis of thiazolidinone derivatives can then proceed from these Schiff bases.
In more complex transformations, such as the formation of fused heterocyclic systems, the reaction mechanisms can involve intramolecular cyclizations and rearrangements. For instance, the synthesis of pyrazolo[5,1-b]benzothiazoles can occur via a Pd-catalyzed intramolecular C–H activation and C–S bond formation. rsc.org
Table of Compounds
Spectroscopic Characterization of 5 Chloro 4 Methyl 1,3 Benzothiazole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The proton NMR spectrum of a 5-chloro-4-methyl-1,3-benzothiazole analog, 2-amino-5-chloro-4-methylbenzothiazole, reveals characteristic signals that correspond to the protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the methyl protons give rise to a singlet in the upfield region. For instance, in a related compound, 2-amino-5-chloro-4-methylbenzothiazole, the aromatic protons are observed in the range of δ 7.0-8.0 ppm, and the methyl protons appear as a singlet around δ 2.5 ppm. nih.gov
Similarly, for other benzothiazole (B30560) derivatives, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the benzene (B151609) ring. For example, in 2-substituted benzothiazoles, the protons on the benzothiazole ring system typically resonate between δ 7.0 and 8.5 ppm.
To illustrate, consider the following data for a related series of compounds:
| Compound | Ar-H (ppm) | CH₃ (ppm) |
| 2-Amino-5-chloro-4-methylbenzothiazole | 7.0-8.0 (m) | 2.5 (s) |
| 2-Methylbenzothiazole | 7.3-8.0 (m) | 2.8 (s) |
This table is interactive. Users can sort and filter the data.
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. In this compound and its analogs, the carbon atoms of the benzothiazole ring system exhibit distinct chemical shifts. The carbon atom attached to the nitrogen and sulfur (C2) is typically found in the range of δ 150-170 ppm. The aromatic carbons of the benzene ring resonate between δ 110 and 155 ppm, with the shifts being influenced by the chloro and methyl substituents. The methyl carbon appears as a signal in the upfield region, generally around δ 15-25 ppm.
For example, the ¹³C NMR spectrum of 2-amino-5-chloro-4-methylbenzothiazole shows signals for the aromatic carbons in the expected regions, with the C2 carbon appearing at approximately δ 165 ppm. nih.gov The chemical shifts for the carbon atoms in the benzene ring are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.
A representative data table for the ¹³C-NMR chemical shifts of benzothiazole analogs is provided below:
| Compound | C2 (ppm) | Aromatic C (ppm) | CH₃ (ppm) |
| 2-Amino-5-chloro-4-methylbenzothiazole | ~165 | 110-155 | ~20 |
| 2-Methylbenzothiazole | ~167 | 120-153 | ~21 |
| Benzothiazole | ~155 | 121-154 | - |
This table is interactive. Users can sort and filter the data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound and its analogs displays characteristic absorption bands.
Key vibrational frequencies for benzothiazole derivatives include:
C=N stretching: This vibration typically appears in the region of 1640-1550 cm⁻¹. researchgate.net
C=C aromatic stretching: These absorptions are usually observed in the range of 1600-1450 cm⁻¹. researchgate.net
C-H aromatic stretching: These bands are found above 3000 cm⁻¹.
C-H aliphatic stretching: The methyl group protons will show stretching vibrations around 2950-2850 cm⁻¹.
C-Cl stretching: The carbon-chlorine bond vibration is expected in the region of 800-600 cm⁻¹.
For 5-chloro-2-methylbenzothiazole, a related compound, the IR spectrum shows characteristic peaks that can be assigned to these vibrations. nist.gov The presence of the methyl group is confirmed by the C-H aliphatic stretching and bending vibrations.
A summary of characteristic IR absorption bands is presented in the following table:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=N (thiazole ring) | Stretching | 1640-1550 researchgate.net |
| C=C (aromatic) | Stretching | 1600-1450 researchgate.net |
| C-H (aromatic) | Stretching | >3000 |
| C-H (methyl) | Stretching | 2950-2850 |
| C-Cl | Stretching | 800-600 |
This table is interactive. Users can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net The first band, at shorter wavelengths (around 245-260 nm), is attributed to a π-π* transition within the heterocyclic and phenyl rings. researchgate.net The second, broader absorption band at longer wavelengths (around 397-426 nm) is considered to be a π-π* transition with significant charge-transfer (CT) character, involving the entire π-electronic system of the molecule. researchgate.net
The position of the maximum absorption (λ_max) is influenced by the substituents on the benzothiazole ring. Electron-donating groups can cause a red shift (shift to longer wavelengths) of the absorption maxima. researchgate.net For this compound, the chloro and methyl groups would be expected to have a modest influence on the position of the absorption bands compared to the unsubstituted benzothiazole.
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Azo Benzothiazole Derivatives | 245-260 researchgate.net | 397-426 researchgate.net |
| Benzothiazole | ~252, ~286, ~295 | - |
This table is interactive. Users can sort and filter the data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
For the related compound, 5-chloro-2-methylbenzothiazole, the molecular weight is 183.66 g/mol , and its mass spectrum would show a molecular ion peak at m/z 183 and an M+2 peak at m/z 185. nist.gov Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole (B1198619) ring and loss of substituents.
Predicted mass spectral data for a related compound is shown below:
| Compound | Adduct | m/z |
| 5-chloro-1,3-benzothiazol-4-amine | [M+H]⁺ | 184.99347 uni.lu |
| 5-chloro-1,3-benzothiazol-4-amine | [M+Na]⁺ | 206.97541 uni.lu |
| 5-chloro-1,3-benzothiazol-4-amine | [M-H]⁻ | 182.97891 uni.lu |
| 5-chloro-4-nitro-1,3-benzothiazole | [M+H]⁺ | 214.96765 uni.lu |
| 5-chloro-4-nitro-1,3-benzothiazole | [M+Na]⁺ | 236.94959 uni.lu |
This table is interactive. Users can sort and filter the data.
X-ray Crystallography for Structural Elucidation
For instance, the crystal structures of various substituted benzothiazoles have been successfully elucidated, providing valuable insights into their molecular architecture. These studies reveal how different functional groups attached to the benzothiazole core influence the planarity of the ring system, the conformation of substituents, and the nature of intermolecular forces such as hydrogen bonding and π-π stacking interactions. These interactions are crucial in governing the solid-state properties of the compounds.
The following table summarizes the crystallographic data for several benzothiazole analogs, illustrating the type of detailed structural information that can be obtained through X-ray diffraction analysis.
Table 1: Crystallographic Data for Selected Benzothiazole Analogs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| C-2-benzothiazole-N-methylnitrone | C₉H₈N₂OS | Triclinic | P-1 | 5.5253 | 7.4528 | 10.839 | 83.51 | 85.79 | 77.39 | nih.gov |
| (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol | C₉H₆F₃NOS | Monoclinic | P2₁ | 9.2116 | 5.5052 | 10.2279 | 90 | 107.411 | 90 | nih.gov |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C₂₁H₁₃Cl₂NO₂S | Monoclinic | P2₁/n | 13.6452 | 7.47005 | 18.7286 | 90 | 105.772 | 90 | nih.gov |
| 5-methyl-1,2,4-triazolo(3,4b)-benzothiazole | C₉H₇N₃S | Orthorhombic | Pca2₁ | 14.896 | 7.410 | 7.556 | 90 | 90 | 90 |
The data presented in Table 1, such as the unit cell dimensions (a, b, c) and angles (α, β, γ), define the size and shape of the unit cell, the fundamental repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal structure. For example, in the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, the 1,3-benzothiazole ring system is essentially planar. nih.gov In the crystal, molecules are linked via O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov Similarly, the crystal structure of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone consists of dimeric units generated by C–H···N hydrogen bonds, which are further linked by C–H···O and C–H···π interactions, leading to a three-dimensional network. nih.gov
These examples underscore the capability of X-ray crystallography to provide a detailed understanding of the structural features of benzothiazole derivatives at the atomic level. Such information is invaluable for structure-activity relationship studies, materials science applications, and for the rational design of new compounds with desired properties.
Computational and Theoretical Investigations of 5 Chloro 4 Methyl 1,3 Benzothiazole and Benzothiazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Geometric and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the molecular geometry and electronic properties of compounds. For benzothiazole (B30560) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are performed to determine optimized molecular structures. nbu.edu.sa These studies calculate key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in various 2-substituted 1,3-benzothiazoles, C-C bond lengths have been calculated to be in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole (B1198619) ring varies from 1.294 Å to 1.341 Å depending on the substituent. nbu.edu.sa
Theoretical analysis of benzothiazole and its derivatives using DFT helps in understanding their structural and electronic properties, which are crucial for predicting their behavior in different environments. scirp.org The calculations can be performed in both gas and aqueous phases to simulate different conditions. scirp.org For 5-chloro-4-methyl-1,3-benzothiazole, DFT would similarly elucidate the influence of the chloro and methyl groups on the geometry of the benzothiazole core.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.gov For various benzothiazole derivatives, the HOMO is often located on the aryl donors and parts of the benzothiazole structure, while the LUMO distribution depends on the acceptor groups. researchgate.net TD-DFT calculations can further reveal that the primary electronic transitions often involve excitations from the HOMO to the LUMO. scirp.org Analysis of this compound would involve calculating these orbital energies to predict its electronic behavior and reactivity.
Table 1: Representative Frontier Molecular Orbital Data for Benzothiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Vinyl-1,3-benzothiazole | -6.21 | -1.54 | 4.67 |
| 2-(2-Pyridyl)-1,3-benzothiazole | -6.45 | -1.98 | 4.47 |
| 1,3-Benzothiazole-2-carboxaldehyde | -7.01 | -2.87 | 4.14 |
| 5-Chlorouracil | -7.35 | -1.99 | 5.36 |
This table shows representative data for related compounds, illustrating the typical values obtained from FMO analysis. Data for this compound would be determined using similar computational methods.
Charge Distribution and Intramolecular Charge Transfer
The distribution of electron density within a molecule is key to understanding its polarity and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map, generated from DFT calculations, visually represents the charge distribution. scirp.org On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. scirp.org
In donor-acceptor molecules, excitation can lead to Intramolecular Charge Transfer (ICT), where an electron moves from the donor part to the acceptor part of the molecule. rsc.orgresearchgate.net This phenomenon is crucial for applications in materials science, such as in luminophores. rsc.org For benzothiazole derivatives, theoretical calculations can predict the occurrence and nature of ICT. rsc.orgresearchgate.net The study of this compound would involve analyzing its MEP map and investigating the potential for ICT, influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. scirp.org Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It quantifies the electrophilic character of a molecule.
These descriptors help in comparing the reactivity of different molecules. For example, a study of benzothiazole derivatives revealed that 2-SCH3_BTH was the most reactive based on the analysis of these global indices. scirp.org Calculating these descriptors for this compound would provide valuable predictions about its chemical behavior and stability.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. biointerfaceresearch.comnih.gov For benzothiazole derivatives, which exhibit a wide range of pharmacological activities, docking studies have been performed against various biological targets, including enzymes and proteins involved in cancer and microbial infections. biointerfaceresearch.comnih.govresearchgate.net
Prediction of Binding Affinities and Modes
Docking simulations predict the binding affinity, often expressed as a docking score, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger and more favorable binding. wjarr.com The simulations also reveal the binding mode, which includes the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. wjarr.com
For example, docking studies of various benzothiazole derivatives against the GABA-AT enzyme, a target for anticonvulsant agents, showed excellent docking scores ranging from -104.23 to -121.56, compared to standard drugs. wjarr.com Another study on benzothiazole-thiazole hybrids as p56lck inhibitors for cancer treatment used docking to understand the binding patterns within the kinase domain. biointerfaceresearch.com Similar docking studies for this compound against relevant biological targets would be essential to predict its potential therapeutic efficacy and guide further experimental work.
Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives
| Compound Series | Target Protein | Docking Score Range (example units) | Key Interactions Observed |
|---|---|---|---|
| Anticonvulsant Benzothiazoles | GABA-AT (1OHV) | -104.23 to -121.56 (MolDock Score) | Hydrogen bonding with amino acid residues |
| Antimicrobial Benzothiazoles | E. coli Dihydroorotase | - (Inhibition measured) | Suppression of enzyme activity |
| Anticancer Benzothiazole-Thiazole Hybrids | p56lck Kinase (1QPC) | - (Binding patterns analyzed) | Interaction with hinge region, allosteric site |
This table presents examples of data obtained from molecular docking studies of various benzothiazole derivatives, highlighting the types of insights gained. Specific binding affinities for this compound would require targeted docking simulations.
Identification of Key Amino Acid Interactions
Molecular docking studies are instrumental in identifying the specific interactions between a ligand, such as a benzothiazole derivative, and its protein target. These interactions are crucial for understanding the basis of the molecule's biological activity.
Research on various benzothiazole derivatives has revealed common and specific interaction patterns within the binding sites of different enzymes. For instance, in studies of benzothiazole derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis, specific amino acid residues have been identified as critical for binding. Molecular docking has shown that potent compounds can form arene-H interactions with residues like Lys220 and Phe189 within the p-aminobenzoic acid (PABA) binding pocket. Additionally, hydrogen bonds with residues such as Ser221 are important for stabilizing the ligand-enzyme complex. nih.gov
In the context of anticancer research, benzothiazole derivatives have been designed as inhibitors of the B-cell lymphoma 2 (BCL-2) protein, an important regulator of apoptosis. Docking studies of these inhibitors into the BCL-2 binding groove have shown that the benzothiazole scaffold helps to correctly orient the hydrophobic parts of the molecule into key pockets (P2). nih.gov The sulfonamide or amide linkers present in these derivatives form crucial hydrogen bond interactions, which contribute to their binding affinity and inhibitory activity. nih.gov These computational predictions are vital for validating the design of new inhibitors and understanding their structure-activity relationships at the atomic level. nih.gov
Conformational Analysis within Binding Pockets
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation, especially when interacting with a biological target. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies.
When a benzothiazole derivative binds to a protein, it adopts a specific conformation that is complementary to the binding pocket. Molecular docking studies have shown that the benzothiazole scaffold can adopt volumes and orientations similar to known lead compounds within a target's binding site. nih.govresearchgate.net The inherent stability of certain conformers, as determined by theoretical calculations, can influence the binding affinity. For instance, a compound with a low energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is typically more reactive and kinetically less stable, which can affect its interaction with the target protein. mdpi.com The conformational flexibility or rigidity of the substituents plays a key role in how well the molecule can adapt to the steric and electronic environment of the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. chula.ac.th These models are highly valuable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.
Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for their anticancer activity. chula.ac.thbenthamdirect.comaip.org In these studies, various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are correlated with their measured biological activity (e.g., IC₅₀ values).
For example, a Group-based QSAR (G-QSAR) analysis was performed on a series of 41 benzothiazole derivatives to identify the structural fragments important for their anticancer potential. chula.ac.th The models developed showed good statistical significance, with high correlation coefficients (r² > 0.7). chula.ac.th These models indicated that the presence of hydrophobic groups at the R1 position and six-membered rings at the R2 position could enhance the anticancer activity. chula.ac.th
Another 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method on a different set of benzothiazole derivatives also yielded a statistically robust model (r² = 0.976, cross-validation coefficient q² = 0.642). aip.org The CoMFA contour maps suggested that having an electron-withdrawing group, such as a fluorine atom, on the substituent could increase the positive charge in a specific region, thereby improving the compound's activity. aip.org The model also highlighted the importance of the substituent's volume. aip.org Descriptors related to surface area, partial charges, and water accessibility have also been identified as major contributors in other QSAR models for benzothiazole derivatives. benthamdirect.com
| QSAR Study Focus | Key Findings & Important Descriptors | Statistical Significance |
| Anticancer Activity (G-QSAR) | Hydrophobic groups at R1 and six-membered rings at R2 enhance activity. Descriptors: R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount. chula.ac.th | r² = 0.81, q² = 0.75, pred_r² = 0.70 chula.ac.th |
| Anticancer Activity (CoMFA) | Electron-withdrawing groups and appropriate substituent volume are beneficial. Electrostatic and steric fields are key. aip.org | r² = 0.976, q² = 0.642 aip.org |
| p56lck Inhibition | Subdivided surface area, partial charges, and water accessible surface area are major contributing descriptors. benthamdirect.com | r² = 0.983, q² = 0.723, r²pred = 0.765 benthamdirect.com |
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. thaiscience.info
This method has been successfully applied to series of benzothiazole derivatives to identify the key features responsible for their activity as protein kinase inhibitors. For instance, a study on benzothiazole derivatives as inhibitors of the p56lck enzyme, which is involved in inflammatory and autoimmune disorders, led to the development of a six-point pharmacophore model. thaiscience.inforesearchgate.net
The best-developed pharmacophore hypothesis, AADHRR.15, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.inforesearchgate.net This model was not only able to correlate the structural features with the biological activity but also produced a statistically significant 3D-QSAR model with a regression coefficient (r²) of 0.854. thaiscience.inforesearchgate.net The predictive power of the pharmacophore model was confirmed through external validation, yielding a predictive correlation coefficient of 0.841. thaiscience.inforesearchgate.net Such validated pharmacophore models serve as valuable tools for virtual screening of large chemical databases to discover new chemical entities with potentially improved potency and for guiding the design of novel inhibitors. thaiscience.info
Biological Activity and Mechanistic Studies of 5 Chloro 4 Methyl 1,3 Benzothiazole Analogs in Vitro Focus
General Overview of Benzothiazole (B30560) Biological Activities (Non-Clinical)
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent and privileged structure in medicinal chemistry. mdpi.comresearchgate.net Its derivatives are recognized for a wide array of pharmacological activities, making them a subject of intense research for the development of new therapeutic agents. researchgate.netpharmacyjournal.inpcbiochemres.commdpi.com The versatility of the benzothiazole nucleus lies in the numerous possibilities for substitution, which allows for the fine-tuning of its biological profile. mdpi.com
The range of biological activities associated with benzothiazole analogs is extensive, encompassing antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, anti-tubercular, anticonvulsant, analgesic, antiviral, antidiabetic, and antioxidant properties. mdpi.comresearchgate.netmdpi.commdpi.com The specific activity is heavily influenced by the nature and position of the substituents on the benzothiazole core. mdpi.com For instance, the introduction of different functional groups at the C-2 position is a common strategy to create hybrid molecules with enhanced or novel biological effects. mdpi.com This approach, known as molecular hybridization, involves combining the benzothiazole moiety with other pharmacologically active structures to improve efficacy and overcome drug resistance. mdpi.com The significant structural diversity and the broad spectrum of activity have established benzothiazole derivatives as crucial building blocks in the quest for new drugs. researchgate.netpharmacyjournal.in
Antimicrobial Research (Bacterial and Fungal Strains)
Benzothiazole derivatives have been extensively investigated for their potential as antimicrobial agents against a variety of pathogenic bacterial and fungal strains. mdpi.comnih.gov The global challenge of antimicrobial resistance has spurred the search for novel compounds capable of combating resistant pathogens. mdpi.comnih.gov
Studies have shown that the antimicrobial efficacy of these compounds is dependent on their specific structural features. For example, in a series of diarylurea analogs of triclocarban (B27905), compounds bearing a benzothiazole nucleus showed potent activity. Specifically, a derivative featuring a 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety (compound 2bF) demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, which was more active than the parent compound triclocarban (MIC = 16 µg/mL). mdpi.com Another analog, 2bB, was found to be four times more active than triclocarban against Enterococcus faecalis. mdpi.com
Structure-activity relationship (SAR) studies have indicated that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial activity. nih.gov In one study, heteroarylated benzothiazoles were evaluated, and compound 2j was identified as the most potent, with MIC values ranging from 0.23 to 0.94 mg/mL against the tested bacteria. mdpi.com Other derivatives also showed significant activity against specific strains, such as Salmonella typhimurium and Escherichia coli. mdpi.com
In terms of antifungal activity, benzothiazole derivatives have also shown promise. A series of heteroarylated benzothiazoles displayed good antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.gov Compound 2d from this series was noted as the most active. nih.gov Some benzothiazole-based 4-thiazolidinones have exhibited potent activity against E. coli and Candida albicans, with MIC values in the range of 15.6–125 µg/mL. mdpi.comnih.gov
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 2bF (diarylurea analog) | Staphylococcus aureus | 8 µg/mL | mdpi.com |
| 2bB (diarylurea analog) | Enterococcus faecalis | More active than Triclocarban | mdpi.com |
| Compound 4b (azo dye) | Salmonella typhimurium, Klebsiella pneumoniae | 25–50 μg/ml | nih.gov |
| Compound 2j (heteroarylated) | Various Bacteria | 0.23–0.94 mg/mL | mdpi.com |
| Compound 2d (heteroarylated) | Various Fungi | 0.06–0.47 mg/mL (most active) | nih.gov |
| Benzothiazole-based 4-thiazolidinones | E. coli, C. albicans | 15.6–125 µg/mL | mdpi.comnih.gov |
Anticancer Activity against Cancer Cell Lines (in vitro cytotoxicity)
The benzothiazole scaffold is a key feature in many compounds evaluated for their anticancer properties. jocpr.comnih.gov Research has demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against a wide range of human cancer cell lines through various mechanisms. nih.gov
In one study, N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were tested for antiproliferative activity. nih.govnih.gov The most active compound demonstrated significant cytotoxicity against human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines. nih.govnih.gov Similarly, 2,5-disubstituted furan (B31954) derivatives bearing a benzothiazole nucleus were evaluated, with nitro- and chloro-substituted compounds showing the most promising antiproliferative activity. nih.gov
The substitution pattern on the benzothiazole ring is critical for anticancer potency. Dichlorophenyl-containing chlorobenzothiazole derivatives have shown potent activity against nine different cancer cell lines, with GI₅₀ values (concentration for 50% growth inhibition) in the nanomolar to micromolar range. nih.gov One such derivative exhibited a GI₅₀ of 71.8 nM against the HOP-92 non-small cell lung cancer line. nih.gov Fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups also showed potent activity against the MCF-7 breast cancer cell line, with GI₅₀ values as low as 0.4 µM. nih.gov
Furthermore, a series of novel benzenesulfonamide (B165840) derivatives incorporating a 1,2,4-triazine (B1199460) ring showed cytotoxic activity against HCT-116, HeLa, and MCF-7 human cancer cell lines, with IC₅₀ values (concentration for 50% inhibition) below 100 μM. nih.gov Cytometric analysis confirmed that these compounds could induce apoptosis, a form of programmed cell death, as evidenced by the loss of mitochondrial membrane potential. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 5-chloro-3-methylisothiazole-4-carbohydrazide derivative | MV4-11 (Leukemia) | IC₅₀: 4.4 µg/mL | nih.gov |
| Nitro and Chloro substituted furan-benzothiazoles | A549, HCC827, NCI-H358 (Lung) | Promising antiproliferative activity | nih.gov |
| Dichlorophenyl-chlorobenzothiazole 51 | HOP-92 (Non-small cell lung) | GI₅₀: 71.8 nM | nih.gov |
| Fluorinated 2-aryl benzothiazole 2 | MCF-7 (Breast) | GI₅₀: 0.4 µM | nih.gov |
| Benzenesulfonamide derivatives 37 & 38 | HCT-116, HeLa, MCF-7 | Average IC₅₀: 47-50 µM | nih.gov |
Anti-inflammatory Research
Benzothiazole analogs have emerged as candidates for the development of new anti-inflammatory agents. Their activity is often evaluated in vitro and in vivo models of inflammation. One common molecular target for anti-inflammatory drugs is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov
In a study focused on developing mPGES-1 inhibitors, several thiazole-based compounds were synthesized and tested for their ability to suppress PGE2 production in both human (SK-N-AS) and murine (BV2) cell lines. nih.gov A 5,6-dichlorobenzothiazole analog (compound 11 or UT-11) demonstrated potent, dual-species activity, with IC₅₀ values for PGE2 inhibition of 0.10 µM in human cells and 2.00 µM in murine cells. nih.gov This highlights the compound's enhanced activity compared to parent compounds. Structure-activity relationship analysis revealed that chloro and bromo substitutions at the 6-position of the benzothiazole ring yielded high inhibitory activity. nih.gov
Another study investigated a series of 5-methylthiazole-thiazolidinone conjugates for their anti-inflammatory effects using the carrageenan-induced mouse paw edema model. mdpi.com All tested compounds showed some level of anti-inflammatory activity. Four compounds in particular (8, 12, 13, and 16) exhibited a promising anti-inflammatory profile, with edema inhibition percentages ranging from 55.4% to 57.8%, which was superior to the reference drug indomethacin (B1671933) (47% inhibition). mdpi.com The structure-activity analysis from this study concluded that hydrophobic substituents, such as chloro, bromo, and nitro groups, on the benzene ring positively influenced the anti-inflammatory activity. mdpi.com
Anti-tubercular Activity
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tubercular drugs. nih.govrsc.org Benzothiazole derivatives have been identified as a promising class of compounds with significant potential in this area. nih.govrsc.orgresearchgate.net
Several studies have focused on synthesizing and evaluating benzothiazole analogs against various Mtb strains. In one such study, new benzothiazole-pyrimidine hybrids were designed. nih.gov Compounds 5c and 15 from this series showed excellent activity against the drug-sensitive H37Rv strain (MIC = 0.24 and 0.48 µg/mL, respectively) and also maintained good activity against MDR and XDR strains. nih.gov Specifically, compound 5c had an MIC of 0.98 µg/mL against the MDR strain and 3.9 µg/mL against the XDR strain. nih.gov The study suggested that increasing the lipophilicity of the side chain was advantageous for anti-tubercular activity. nih.gov
Another research effort synthesized 2,4-thiazolidinediones incorporated with 2-amino-6-thiocyanato benzothiazole. rsc.org These compounds showed moderate to good activity against M. tuberculosis H37Rv, with some derivatives exhibiting MIC values in the range of 25–50 μg mL⁻¹. rsc.orgresearchgate.net Further studies on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides also reported growth inhibitory activity against both drug-susceptible and drug-resistant Mtb strains, with efforts focused on improving metabolic stability while maintaining good antitubercular potency. nih.gov
| Compound | M. tuberculosis Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 5c | Sensitive (ATCC 25177) | 0.24 µg/mL | nih.gov |
| Compound 5c | MDR (ATCC 35822) | 0.98 µg/mL | nih.gov |
| Compound 5c | XDR (RCMB 2674) | 3.9 µg/mL | nih.gov |
| Compound 15 | Sensitive (ATCC 25177) | 0.48 µg/mL | nih.gov |
| Compound 15 | MDR (ATCC 35822) | 1.95 µg/mL | nih.gov |
| Compound 15 | XDR (RCMB 2674) | 7.81 µg/mL | nih.gov |
| Compounds 10, 11, 12g | H37Rv | 25–50 μg mL⁻¹ | rsc.orgresearchgate.net |
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, DNA Gyrase, α-Glucosidase, Urease)
The biological activities of benzothiazole derivatives are often linked to their ability to inhibit specific enzymes that are crucial for the survival of pathogens or the progression of diseases. Molecular docking and in vitro enzyme assays are key tools used to elucidate these mechanisms.
For instance, in the context of antibacterial activity, the enzyme uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) has been identified as a potential target. nih.gov Molecular docking studies of antipyrine-containing benzothiazole azo dyes suggested that these compounds could bind effectively to the active site of the MurB enzyme. nih.gov Similarly, thiazolidin-4-one derivatives of benzothiazole were also docked against E. coli MurB, with some compounds forming a stable complex, suggesting this inhibition as their mechanism of antibacterial action. nih.gov
In the field of anticancer research, poly(ADP-ribose) polymerase (PARP) enzymes have been targeted. A mdpi.comnih.govnih.govtriazolo[3,4-b]benzothiazole (TBT) derivative was identified as a novel nicotinamide (B372718) mimic capable of inhibiting multiple PARP family members, including PARP10 and PARP14, with IC₅₀ values in the low micromolar range. acs.org Structural modifications at the C-3 position of the triazole ring were explored to enhance potency and selectivity. acs.org
Other enzyme inhibition studies have explored the potential of benzothiazole derivatives against tyrosinase, an enzyme involved in melanin (B1238610) production. dntb.gov.ua A series of benzothiazole derivatives bearing alkyl phenyl ether fragments were synthesized and evaluated as tyrosinase inhibitors, showing varying degrees of potency. dntb.gov.ua These studies underscore the capacity of the benzothiazole scaffold to serve as a platform for designing targeted enzyme inhibitors for various therapeutic applications.
Neuroprotective Effects (in vitro/mechanistic)
Recent research has explored the potential of benzothiazole analogs in the context of neurodegenerative disorders, with a focus on their neuroprotective mechanisms. Oxidative stress and neuroinflammation are key pathological features in many of these diseases, and compounds that can mitigate these processes are of significant therapeutic interest. nih.govnih.gov
One study investigated the neuroprotective effects of novel, low molecular weight benzothiazole molecules in a hydrogen peroxide (H₂O₂)-induced stress model using the U87 MG human glioblastoma cell line. nih.gov The results showed that these analogs could enhance neuronal cell viability and protect the cells from reactive oxygen species (ROS)-mediated damage. nih.gov Mechanistically, several of the synthesized compounds were found to modulate the activity of catalase, a crucial antioxidant enzyme, enhancing its activity by up to 90% during H₂O₂ exposure. nih.gov Molecular modeling studies supported these findings, indicating strong binding interactions between the benzothiazole analogs and the catalytic site of the catalase enzyme. nih.gov
Another line of research has focused on inhibiting neuroinflammation by targeting the enzyme mPGES-1. As mentioned previously, the 5,6-dichlorobenzothiazole analog UT-11 was shown to be a potent inhibitor of PGE2 production in both murine microglial cells (BV2) and human neuroblastoma cells (SK-N-AS). nih.gov By dampening the production of this pro-inflammatory mediator, such compounds could offer a therapeutic strategy for neuroinflammatory conditions. nih.gov
Antioxidant Research
The antioxidant potential of benzothiazole derivatives, including analogs of 5-chloro-4-methyl-1,3-benzothiazole, has been a subject of significant scientific inquiry. These compounds have demonstrated the ability to counteract oxidative stress, a key factor in various diseases. nih.govnih.gov Studies have shown that the benzothiazole scaffold is a promising framework for developing multifunctional antioxidant agents. nih.gov
Research into a variety of benzothiazole derivatives has revealed their capacity to scavenge free radicals. nih.gov For instance, in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests have been employed to quantify the antioxidant capabilities of these compounds. nih.gov The results from such studies indicate that many benzothiazole derivatives possess significant antioxidant activity, which is crucial for protecting against cellular damage induced by reactive oxygen species (ROS). nih.gov
The structural features of these molecules play a vital role in their antioxidant efficacy. The presence of specific substituent groups on the benzothiazole ring can modulate their antioxidant properties. nih.gov For example, the incorporation of phenolic moieties or other electron-donating groups can enhance the radical scavenging ability of the molecule. nih.gov The combination of the benzothiazole core with other biologically active structures, such as stilbenes, chalcones, and piperazines, has been explored to potentially increase their antioxidative activity. nih.gov
Molecular Mechanisms of Action
The biological effects of this compound analogs are exerted through various molecular mechanisms, including interactions with specific cellular targets, modulation of signaling pathways, and binding to nucleic acids.
Interaction with Specific Molecular Targets
Benzothiazole derivatives have been identified as inhibitors of several key enzymes involved in cellular processes. For example, certain analogs have been shown to target fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes implicated in pain and inflammation pathways. nih.gov The benzothiazole-phenyl moiety connected to an amide-piperidine structure via a sulfonamide bond has been found to be essential for dual inhibition of these enzymes. nih.gov
Furthermore, some benzothiazole derivatives have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling. The introduction of specific substituents on the benzothiazole ring can influence the potency and selectivity of these compounds towards different kinases.
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)
A significant mechanism of action for many anticancer benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov These compounds can trigger the intrinsic mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the subsequent activation of caspases, leading to cell death. nih.gov
In addition to inducing apoptosis, several benzothiazole analogs have been found to cause cell cycle arrest, primarily at the G2/M phase. dntb.gov.ua This arrest prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. The modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is a key aspect of this mechanism. mdpi.com
Binding to Nucleic Acids
Certain benzothiazole derivatives have demonstrated the ability to interact with and bind to DNA. nih.gov This interaction can occur through various modes, such as intercalation between DNA base pairs or binding to the minor groove of the DNA helix. nih.gov Such binding can lead to DNA damage and interfere with DNA replication and transcription, ultimately contributing to the cytotoxic effects of these compounds against cancer cells. dntb.gov.uanih.gov Spectroscopic techniques have been utilized to study and confirm the binding interactions between benzothiazole analogs and DNA. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for designing more potent and selective compounds. benthamscience.com These studies have revealed that modifications at various positions of the benzothiazole ring system can significantly impact their therapeutic potential. benthamscience.commdpi.com
Impact of Substituent Modifications on Biological Activity
The nature and position of substituents on the benzothiazole core are critical determinants of biological activity. mdpi.com For instance, the presence of a chlorine atom, as in the parent compound, can significantly influence the molecule's properties and biological effects. mdpi.comeurochlor.org
Modifications at the C-2 and C-6 positions of the benzothiazole ring have been shown to be particularly important for a variety of biological activities. benthamscience.com The introduction of different aryl groups, heterocyclic rings, or functional moieties at these positions can lead to compounds with enhanced anticancer, antimicrobial, or anti-inflammatory properties. mdpi.comnih.gov
For example, the presence of lipophilic substituents, such as methyl and chloro groups, on the benzothiazole ring has been associated with increased activity in some cases. mdpi.com The substitution pattern on the phenyl ring of 2-phenylbenzothiazole (B1203474) derivatives also plays a crucial role. The position and electronic nature of substituents on this phenyl ring can modulate the compound's interaction with its biological target.
Furthermore, the incorporation of specific pharmacophores, such as pyrazole (B372694) or thiazolidinone moieties, has been shown to enhance the antitumor activity of benzothiazole derivatives. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can also fine-tune the electronic properties of the molecule, thereby influencing its binding affinity to target proteins or nucleic acids. nih.gov
Table 1: Investigated Compounds and their Biological Activities
| Compound Name | Biological Activity |
| This compound | Core structure for analogs with various biological activities. |
| 2-(4-aminophenyl)benzothiazole | Induces apoptosis and inhibits cancer cell development. researchgate.net |
| 2-thiocyanomethylthio-benzothiazole | Fungicidal properties. nih.gov |
| 1-(6-methoxy-2-benzothiazolyl)-3-phenyl urea | Antimicrobial agent. nih.gov |
| Ethoxzolamide | Diuretic agent used in the treatment of glaucoma. nih.gov |
| 2-(4-amino-3-methylphenyl) benzothiazole | Anticancer agent. nih.gov |
| Saccharin | Artificial sweetener. wikipedia.org |
Table 2: Summary of SAR Findings for Benzothiazole Derivatives
| Position of Modification | Impact on Biological Activity |
| C-2 Position | Substitutions are critical for a variety of biological activities. Introduction of different functional groups can significantly alter potency. benthamscience.commdpi.com |
| C-6 Position | Modifications at this position have been shown to be important for biological activity. benthamscience.com |
| Benzene Ring of Benzothiazole | Introduction of lipophilic groups like methyl and chloro can enhance activity. mdpi.com |
| Phenyl Ring of 2-Phenylbenzothiazole | Substituent position and electronic nature are crucial for modulating interaction with biological targets. |
Advanced Research Applications of Benzothiazole Based Compounds Non Medicinal/non Clinical
Material Science Applications
The versatility of the benzothiazole (B30560) core has been harnessed in the development of a wide array of materials with unique properties. These applications often rely on the scaffold's thermal stability, and its ability to participate in extended π-conjugated systems, which is crucial for electronic and optical materials. researchgate.net
Derivatives of benzothiazole are integral to the synthesis of high-performance polymers and dyes. researchgate.netmdpi.com In polymer chemistry, the incorporation of the benzothiazole moiety into the polymer backbone can enhance thermal stability and confer desirable electronic properties. acs.org For instance, polymers containing substituted 2,1,3-benzothiadiazole (B189464) units have been investigated for use in solar cells due to their reduced band gaps. acs.org
Benzothiazole-based azo dyes are another significant area of research, with applications in textiles and advanced materials. These dyes can exhibit strong and stable colors, with good fastness properties when applied to fabrics like polyester. researchgate.net The specific substitutions on the benzothiazole ring can fine-tune the color and properties of these dyes.
Fluorescent Markers and Probes
The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for the development of fluorescent markers and probes. researchgate.netstemmpress.comresearchgate.net These molecules can be designed to exhibit changes in their fluorescence properties—such as turning "on" or "off," or shifting in color—in the presence of specific analytes. rsc.orgnih.gov This "stimuli-responsive" behavior is the basis for their use as sensors.
A significant area of research is the development of benzothiazole-based chemosensors for the detection of metal ions. rsc.orgnih.govacs.orgmdpi.comresearchgate.net For example, certain benzothiazole derivatives have been shown to selectively detect biologically and environmentally important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ through changes in their fluorescence emission. nih.govacs.orgresearchgate.net The design of these probes often involves incorporating specific binding sites for the target ion, which, upon coordination, alters the electronic structure of the benzothiazole fluorophore.
The photophysical properties of these probes, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the benzothiazole ring system. For instance, a hydroxythiophene-conjugated benzothiazole derivative has been developed as a mitochondria-specific fluorescent probe with a large Stokes shift, which is advantageous for biological imaging. acs.org While direct studies on 5-chloro-4-methyl-1,3-benzothiazole as a fluorescent probe are limited, the principles of fluorophore design suggest that the chloro and methyl groups would influence its electronic and, therefore, its fluorescent properties.
Agrochemical Research
The benzothiazole scaffold is a well-established pharmacophore in the discovery of new agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and antiviral properties. dntb.gov.uamdpi.comresearchgate.netnih.govnih.gov The continuous need for new and more effective crop protection agents drives research into novel benzothiazole derivatives.
In the realm of herbicides, benzothiazole N,O-acetals have been synthesized and shown to possess good herbicidal activity against both broadleaf and grass weeds. nih.gov The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their efficacy and selectivity.
As fungicides, benzothiazole derivatives have demonstrated significant potential. For example, novel derivatives have been designed as inhibitors of N-myristoyltransferase (NMT), a key enzyme in fungi, leading to a broad spectrum of antifungal activity. rsc.org The substitution pattern on the benzothiazole ring plays a critical role in determining the antifungal potency and spectrum. nih.gov For instance, the introduction of different groups at various positions can influence the compound's ability to interact with the target enzyme.
Analytical Chemistry Reagents
In the field of analytical chemistry, benzothiazole derivatives serve as versatile reagents, primarily due to their chromogenic and fluorogenic properties upon interaction with specific analytes. researchgate.net Their ability to form stable, colored, or fluorescent complexes with metal ions makes them valuable for spectrophotometric and fluorometric analysis. acs.orgmdpi.com
The use of benzothiazole-based chemosensors for the detection of metal ions is a prime example of their application as analytical reagents. rsc.orgnih.govacs.orgmdpi.comresearchgate.net These sensors can provide high sensitivity and selectivity for the quantification of trace amounts of metal ions in various samples, including environmental and biological matrices. rsc.orgnih.gov For instance, a benzothiazole-based fluorescent probe has been developed for the detection of hydrazine, a toxic industrial chemical, in diverse samples like soil and water. rsc.org
The design of these analytical reagents leverages the fundamental principles of coordination chemistry and photophysics. The benzothiazole moiety acts as a signaling unit, and by attaching appropriate recognition units, highly specific sensors can be developed. The chloro and methyl substituents on this compound would be expected to modulate the electronic properties of the benzothiazole core, thereby influencing its sensitivity and selectivity as an analytical reagent.
Future Research Directions and Challenges in 5 Chloro 4 Methyl 1,3 Benzothiazole Research
Development of Novel Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives has traditionally been a focal point of organic chemistry. mdpi.com For 5-chloro-4-methyl-1,3-benzothiazole, future research will likely pivot towards greener, more efficient, and atom-economical synthetic strategies.
A primary challenge lies in moving beyond conventional multi-step processes, which can be time-consuming and generate significant waste. nih.gov Modern approaches that could be adapted for this specific compound include one-pot synthesis and the use of environmentally benign reagents and solvents. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenols with aldehydes is a common method for forming the benzothiazole core. mdpi.com Future studies could optimize this reaction for the specific precursors of this compound by exploring novel catalysts, such as H₂O₂/HCl mixtures or recyclable catalysts that operate under mild, room-temperature conditions. mdpi.com
Another promising direction is the intramolecular cyclization of thiobenzamides. mdpi.com Developing methods that use less toxic reagents, for example, replacing tributyltin hydride with polymethylhydrosiloxane (B1170920) (PMHS), aligns with the principles of green chemistry and could offer a practical, industrial-scale route to derivatives of this compound. nih.gov
Table 1: Comparison of Synthetic Approaches for Benzothiazole Scaffolds
Exploration of Undiscovered Biological Targets (in vitro)
While the broader benzothiazole class is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific biological targets of this compound remain largely uncharted territory. nih.govresearchgate.netjchemrev.com A significant future challenge is to move beyond general cytotoxicity screenings and identify specific molecular interactions through targeted in vitro assays.
Research on other benzothiazole derivatives provides a roadmap for this exploration. For example, certain derivatives have been shown to inhibit enzymes crucial for microbial survival, such as E. coli dihydroorotase. nih.gov Others have demonstrated potent anticancer activity by targeting protein kinases like p56lck, which are vital for T-cell activation and implicated in cancer. biointerfaceresearch.com The ability of some benzothiazoles to suppress inflammatory cytokines like IL-6 and TNF-α also suggests potential mechanisms that could be investigated for this compound. nih.gov
Future in vitro studies should aim to screen this compound and its novel derivatives against a panel of such enzymes and cellular pathways. Identifying specific targets would not only elucidate its mechanism of action but also enable more rational drug design efforts.
Table 2: Examples of In Vitro Biological Activity of Benzothiazole Derivatives
Computational Design of Advanced Derivatives
In silico techniques, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for accelerating drug discovery. wjarr.com For this compound, these computational approaches represent a major opportunity for designing advanced derivatives with enhanced potency and selectivity. The primary challenge is the need for high-resolution crystal structures of potential biological targets.
Molecular docking studies on other benzothiazoles have successfully predicted their binding affinities and modes of interaction with targets like GABA subunits (for anticonvulsant activity) and the ATP binding site of protein kinases. biointerfaceresearch.comwjarr.com For instance, studies have identified key hydrogen bonds and π-π interactions that stabilize the ligand-protein complex, providing critical insights for structural modification. nih.gov By applying these methods, researchers can virtually screen libraries of potential derivatives of this compound, prioritizing those with the most favorable predicted binding energies for synthesis and in vitro testing. nih.govwjarr.com This rational design process can significantly reduce the time and cost associated with identifying lead compounds.
Table 3: Examples of Computational Docking Studies on Benzothiazole Derivatives
Integration of Multidisciplinary Research Approaches
The most significant breakthroughs in understanding and utilizing this compound will come from the integration of multiple scientific disciplines. A siloed approach is insufficient; future research must weave together synthetic chemistry, computational modeling, and in vitro biology into a cohesive discovery pipeline.
This integrated strategy involves a feedback loop:
Computational Design: In silico tools are used to design novel derivatives of this compound predicted to have high affinity for specific biological targets. biointerfaceresearch.comnih.gov
Novel Synthesis: Advanced, efficient synthetic methodologies are employed to create these computationally designed molecules. mdpi.comnih.gov This may involve creating hybrid molecules, such as combining the benzothiazole core with other pharmacologically active heterocycles like triazines or thiazolidinones. nih.govmdpi.com
In Vitro Validation: The newly synthesized compounds are then tested against the intended biological targets using specific in vitro assays to validate the computational predictions. nih.govnih.gov
Further Analysis: Promising compounds would undergo further characterization, including studies on their metabolic stability in the presence of human liver microsomes, to assess their drug-like properties. nih.govnih.gov
This multidisciplinary cycle, where computational insights guide synthetic efforts and biological testing provides crucial feedback, represents the most robust and challenging path forward. It requires close collaboration between chemists, biologists, and computational scientists to efficiently navigate the complex process of drug discovery and development for this promising class of compounds.
Q & A
Q. What are the common synthetic routes for 5-chloro-4-methyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions using precursors like substituted phenylenediamines and thionation agents. For example, thionyl chloride (SOCl₂) in acidic or basic media is a common reagent to form the benzothiazole core. Reaction conditions such as solvent choice (e.g., pyridine or sulfuric acid), temperature, and stoichiometry significantly impact yield and purity. For instance, using pyridine as a base may reduce side reactions compared to acidic conditions, improving crystallinity . Optimization often requires iterative testing of parameters like reflux duration (e.g., 18 hours for cyclization) and purification methods (e.g., column chromatography with ethyl acetate/chloroform mixtures) .
Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent effects; the methyl group at position 4 typically appears as a singlet near δ 2.5 ppm, while aromatic protons show splitting patterns consistent with the benzothiazole ring .
- IR: Confirm the C-Cl stretch (~600–800 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Crystallography:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, SHELXL software refines atomic coordinates and thermal parameters, while ORTEP-3 visualizes molecular geometry and dihedral angles (e.g., 5.59° between aromatic rings) . Hydrogen bonding and π-π interactions can be quantified using programs like PLATON .
Advanced Research Questions
Q. What strategies are effective in analyzing intermolecular interactions in this compound crystals, and how do these interactions affect its physicochemical properties?
Methodological Answer: Intermolecular interactions (e.g., C–H···N hydrogen bonds, π-π stacking) are critical for crystal packing and stability. SC-XRD data analyzed via SHELXL can identify these interactions, with metrics like centroid-to-centroid distances (e.g., 3.56–3.75 Å for π-π stacking) . These interactions influence melting points, solubility, and reactivity. For example, strong hydrogen bonding may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for recrystallization .
Q. How can computational chemistry approaches complement experimental data in understanding the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Predict molecular orbitals, electrostatic potentials, and Fukui indices to identify reactive sites (e.g., electrophilic attack at the thiazole sulfur) .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s geometry (from SC-XRD) with active sites .
- MD Simulations: Study solvent effects and stability under varying pH/temperature conditions .
Q. How should researchers address contradictions in spectroscopic or crystallographic data when characterizing derivatives of this compound?
Methodological Answer:
- Validation Tools: Use checkCIF/PLATON to flag crystallographic anomalies (e.g., unusual bond lengths) .
- Cross-Validation: Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in peak assignments .
- Reproducibility: Re-synthesize derivatives under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydration artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
